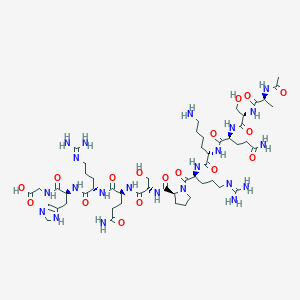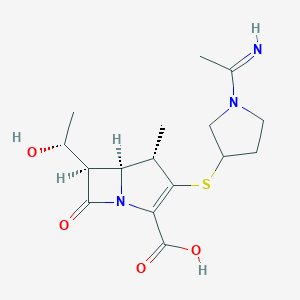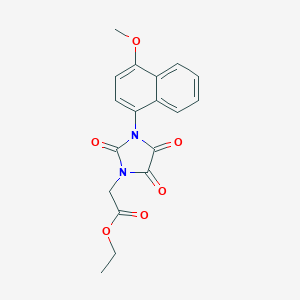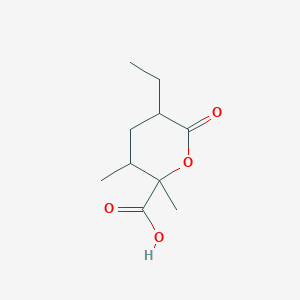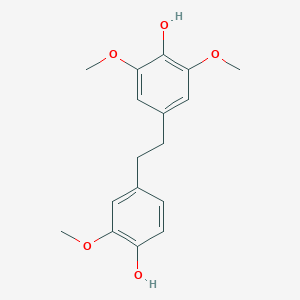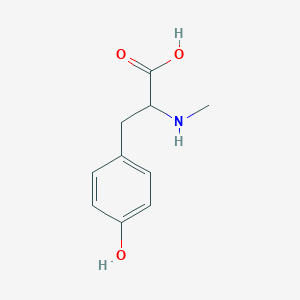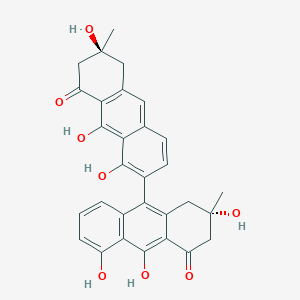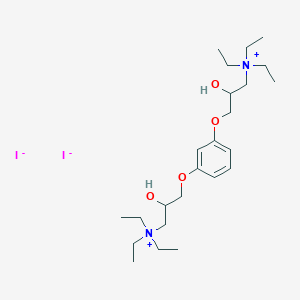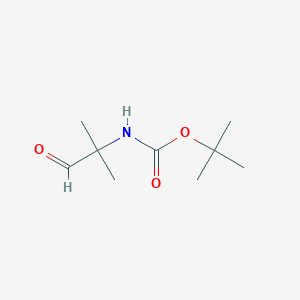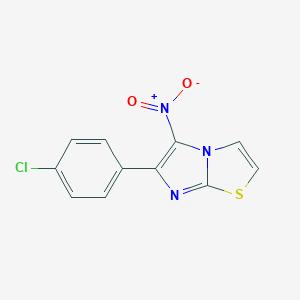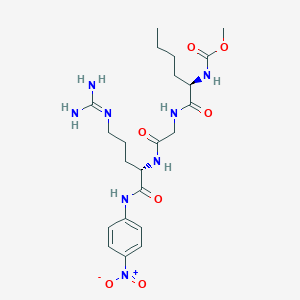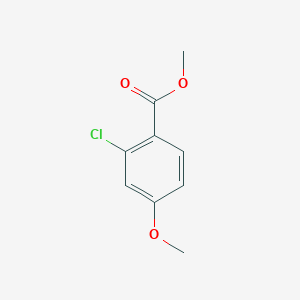
2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrolidine derivatives, such as N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, involves stereoselective aldol reactions, showcasing the complexity of synthesizing such compounds. Differences in stereoselectivity are influenced by temperature, solvent, and the presence of chelating agents, demonstrating the nuanced conditions required for the synthesis of pyrrolidine derivatives (Hedenström, Andersson, & Hjalmarsson, 2000).
Molecular Structure Analysis
Studies on similar compounds have provided insights into the importance of intramolecular hydrogen bonding in defining the conformational properties of pyrrolidine derivatives. For example, intramolecular OH⋯N hydrogen bonding plays a critical role in the structural stability of thiadiazol-pyrrolidin-2-ol bearing species (Laurella & Erben, 2016).
Chemical Reactions and Properties
The chemical reactions of pyrrolidine derivatives often involve complex mechanisms, as demonstrated by the synthesis of pyrrolidine-based compounds with antimicrobial properties. These compounds undergo a range of reactions including cyclization and condensation, highlighting the chemical versatility of pyrrolidine derivatives (Kaya, Emdi, & Saçak, 2009).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives can vary widely depending on their specific structure and substituents. For instance, the solubility, melting point, and crystalline form of these compounds can be influenced by minor changes in their molecular structure, as seen in the synthesis and characterization of various pyrrolidine-based molecules (Massard, Rogez, & Braunstein, 2014).
Chemical Properties Analysis
The chemical properties of "2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol" and related compounds are characterized by their reactivity in various chemical environments. Their ability to participate in a range of reactions, including those involving electrophiles and nucleophiles, showcases the chemical diversity and potential utility of pyrrolidine derivatives in synthetic chemistry (Balfour et al., 2017).
Aplicaciones Científicas De Investigación
-
Pharmacology
- Application : The compound has been used in pharmacological research .
- Results : The compound demonstrated antidepressant-like efficacy in a mouse forced swim test, attenuated the behavioral effects of stress in a mouse social defeat stress assay, and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference .
-
Organic Synthesis
-
Chemical Synthesis
-
Pharmacological Research
Propiedades
IUPAC Name |
2-methyl-2-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,7-10)9-5-3-4-6-9/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXIXDFFYWZZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624632 | |
| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |
CAS RN |
101258-96-2 | |
| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


